N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, an isothiocyanatomethyl group, and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
The primary targets of N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently under investigation . These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound These factors can include the pH of the environment, the presence of other compounds, temperature, and more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of thiourea with chloroacetic acid to form 1,3-thiazol-2-ylamine, which is then further reacted with isothiocyanatomethyl chloride to introduce the isothiocyanatomethyl group[_{{{CITATION{{{1{N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl ...](https://www.scbt.com/zh/p/n-2-4-dimethylphenyl-n-4-isothiocyanatomethyl-1-3-thiazol-2-ylacetamide)[{{{CITATION{{{_2{N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-3-(trifluoromethyl ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl ...](https://www.scbt.com/zh/p/n-2-4-dimethylphenyl-n-4-isothiocyanatomethyl-1-3-thiazol-2-ylacetamide)[{{{CITATION{{{_2{N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-3-(trifluoromethyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties make it useful in various industrial processes, such as catalysis and material science.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-mesitylacetamide
Uniqueness: This compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS2/c1-9(21)20(13-19-11(7-23-13)6-18-8-22)12-4-2-3-10(5-12)14(15,16)17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRYZDMXZVGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)CN=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.